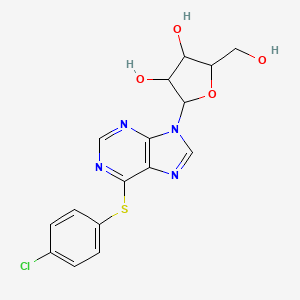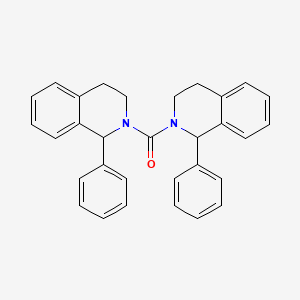
1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid is a compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a cyanomethyl group, an oxo group, and a carboxylic acid group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid can be synthesized through several methods. One common approach involves the cyanoacetylation of piperidine derivatives. This process typically involves the reaction of piperidine with cyanoacetic acid or its derivatives under controlled conditions. The reaction may be catalyzed by bases such as sodium hydroxide or potassium carbonate and carried out in solvents like ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyanoacetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
- 1-(Cyanomethyl)-2-oxopiperidine-4-carboxamide
- 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate
- 1-(Cyanomethyl)-2-oxopiperidine-4-carboxaldehyde
Comparison: 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid is unique due to the presence of a carboxylic acid group, which imparts specific chemical reactivity and biological activity. Compared to its amide, ester, and aldehyde analogs, the carboxylic acid derivative may exhibit different solubility, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-(cyanomethyl)-2-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c9-2-4-10-3-1-6(8(12)13)5-7(10)11/h6H,1,3-5H2,(H,12,13) |
InChI Key |
YLNOOHSGOLFOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1C(=O)O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)




![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)





![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)

